An In-depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride, a compound of interest in pharmaceutical research and synthetic chemistry. The guide delves into the synthesis, physicochemical properties, and potential applications of this molecule, with a focus on providing practical insights for laboratory and developmental work. A detailed, field-proven experimental protocol for its synthesis is presented, emphasizing the causal relationships behind the procedural choices to ensure scientific integrity and reproducibility. This document is intended to be a valuable resource for researchers and professionals engaged in the exploration of novel therapeutics and chemical entities.
Introduction
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a chiral organic compound featuring a piperidine ring and an amino propanone moiety.[1] Its structure, particularly the presence of a chiral center and the basic piperidine nitrogen, makes it a molecule of significant interest in medicinal chemistry. The hydrochloride salt form enhances its aqueous solubility and stability, facilitating its use in biological and pharmaceutical research.[1] Compounds within this structural class, broadly known as α-amino ketones, have demonstrated a wide range of biological activities, including potential neuroprotective effects and interactions with neurotransmitter receptors.[1][2] This has led to their investigation as potential scaffolds for the development of novel therapeutics for neurological disorders.[1] Furthermore, its bifunctional nature, possessing both a primary amine and a ketone, makes it a versatile intermediate in organic synthesis.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-1-(piperidin-1-yl)propan-1-one hydrochloride | ChemScene |
| CAS Number | 916762-49-7 ((S)-enantiomer) | ChemScene |
| Molecular Formula | C₈H₁₇ClN₂O | ChemScene |
| Molecular Weight | 192.69 g/mol | ChemScene |
| Appearance | Predicted to be a white to off-white solid | General Knowledge |
| Solubility | Soluble in water | [1] |
| Topological Polar Surface Area (TPSA) | 46.33 Ų | ChemScene |
| LogP | 0.7679 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride
The synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride can be efficiently achieved through a two-step process involving the coupling of N-Boc protected (S)-alanine with piperidine, followed by the deprotection of the Boc group. This method is widely applicable for the formation of amides from amino acids and amines.
Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
Caption: Synthetic workflow for (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone
This step involves the formation of an amide bond between the carboxylic acid of N-Boc-(S)-alanine and the secondary amine of piperidine. The use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is crucial for activating the carboxylic acid, thereby facilitating the nucleophilic attack by the amine.[3] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.
Materials:
-
N-Boc-(S)-alanine
-
Piperidine
-
HATU
-
DIPEA
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-Boc-(S)-alanine (1.0 eq) in anhydrous DMF in a round-bottom flask, add HATU (1.1 eq) and DIPEA (2.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15 minutes to allow for the activation of the carboxylic acid.
-
Add piperidine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone as a solid or oil.
Step 2: Synthesis of (S)-2-Amino-1-(1-piperidinyl)-1-propanone Hydrochloride (Boc Deprotection)
The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group from the amine. This is typically achieved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane is highly effective for this purpose, yielding the desired amine as its hydrochloride salt.[4][5][6][7][8]
Materials:
-
Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone
-
4M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the Boc-(S)-2-amino-1-(1-piperidinyl)-1-propanone (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (excess, typically 5-10 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Wash the resulting solid with anhydrous diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain (S)-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride.
Spectral Characterization (Predicted)
Due to the limited availability of published experimental spectral data for this specific compound, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the propanone backbone, and the amine group. In a deuterated solvent like D₂O, the amine protons will exchange with deuterium and their signal will disappear.
-
Piperidine protons: A complex series of multiplets in the range of δ 1.5-1.7 ppm and δ 3.4-3.6 ppm.
-
CH₃ group: A doublet around δ 1.2-1.4 ppm.
-
CH group: A quartet or multiplet around δ 4.0-4.2 ppm.
-
NH₂ protons: A broad singlet which may vary in chemical shift depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Piperidine carbons: Signals in the aliphatic region, typically between δ 24-47 ppm.
-
CH₃ carbon: A signal in the upfield region, around δ 15-20 ppm.
-
CH carbon: A signal around δ 50-55 ppm.
-
Carbonyl carbon (C=O): A characteristic downfield signal in the range of δ 170-175 ppm.
FTIR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch (primary amine salt): A broad band in the region of 3000-3300 cm⁻¹.
-
C-H stretch (aliphatic): Bands in the region of 2850-2960 cm⁻¹.
-
C=O stretch (amide): A strong absorption band around 1630-1660 cm⁻¹.[9]
-
N-H bend (primary amine): A band around 1500-1600 cm⁻¹.[10]
Pharmacological and Toxicological Profile
Potential Pharmacological Activity
As an α-amino ketone, 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride belongs to a class of compounds with a diverse range of biological activities.[2][11][12] The piperidine moiety is a common scaffold in many centrally acting drugs. The combination of these two structural features suggests potential activity within the central nervous system. Research on similar compounds indicates possible interactions with neurotransmitter systems, and some derivatives have been investigated for their neuroprotective properties.[1] Further pharmacological screening is warranted to fully elucidate the biological activity profile of this compound.
Toxicological Considerations
The toxicological profile of 2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has not been extensively studied. However, based on its structure, certain toxicological aspects can be anticipated. Piperidine and its derivatives can exhibit varying degrees of toxicity.[1][13][14] Acute toxicity can manifest as irritation to the skin, eyes, and respiratory tract.[15] It is imperative that this compound be handled with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting. A comprehensive toxicological assessment, including acute and chronic toxicity studies, would be necessary before any in vivo applications.
Conclusion
2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a versatile chiral molecule with significant potential in both pharmaceutical research and as a synthetic intermediate. This guide has provided a detailed overview of its synthesis, physicochemical properties, and potential biological relevance. The presented experimental protocol offers a reliable and reproducible method for its preparation, empowering researchers to further explore the applications of this intriguing compound. As with any novel chemical entity, further in-depth studies are required to fully characterize its pharmacological and toxicological profile.
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